6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine

Drug Discovery Pharmacokinetics Medicinal Chemistry

Researchers developing antiparasitic agents often face bottlenecks in sourcing key intermediates with the precise substitution pattern required for SAR studies. 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine (CAS 1072944-64-9) is a ready-to-use building block that solves this problem. - The 3-nitro group is essential for bioactivation by parasite NTR1, a critical mechanism for Leishmania and Trypanosoma drug discovery. - The 6-bromo handle enables rapid Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for systematic SAR exploration. - The 7-methyl group fine-tunes lipophilicity (LogP +0.3 vs. des-methyl analog), potentially improving membrane permeability for oral prodrug design. Supply is consistent for ongoing lead optimization programs.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
CAS No. 1072944-64-9
Cat. No. B1372879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
CAS1072944-64-9
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N2C=C1Br)[N+](=O)[O-]
InChIInChI=1S/C8H6BrN3O2/c1-5-2-7-10-3-8(12(13)14)11(7)4-6(5)9/h2-4H,1H3
InChIKeyYNWPOCXNUADNQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine: Antiparasitic Core Scaffold


6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine (CAS 1072944-64-9) is a heterocyclic building block belonging to the 3-nitroimidazo[1,2-a]pyridine class, a privileged pharmacophore in antiparasitic drug discovery [1]. This scaffold serves as a key synthetic intermediate for generating diverse compound libraries aimed at optimizing potency against kinetoplastid parasites, including Leishmania and Trypanosoma species [2]. The compound's unique substitution pattern—a bromine atom at position 6, a methyl group at position 7, and a nitro group at position 3—offers distinct reactivity and binding characteristics that are fundamental to structure-activity relationship (SAR) studies [3].

6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine: Irreplaceable Substitution Pattern


The substitution pattern of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine is non-interchangeable due to its specific impact on both synthetic utility and biological activity. The presence of the 3-nitro group is essential for bioactivation by parasite type 1 nitroreductases (NTR1), a mechanism that distinguishes this class from simple imidazopyridines [1]. Furthermore, the 6-bromo substituent provides a critical handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid exploration of SAR at the 6-position, which is not feasible with the non-brominated or differently substituted analogs [2]. The 7-methyl group influences lipophilicity and steric bulk, directly modulating binding affinity and metabolic stability [3]. Generic substitution with a compound like 6-bromo-3-nitroimidazo[1,2-a]pyridine (CAS 64064-71-7), which lacks the 7-methyl group, or 6-bromo-7-methylimidazo[1,2-a]pyridine (CAS 116355-18-1), which lacks the 3-nitro group, would fundamentally alter the compound's reactivity and biological profile, invalidating any SAR-derived optimization.

6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine: Differentiation from Closest Analogs


7-Methyl Substitution: Lipophilicity and Steric Effects

The 7-methyl group in 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine significantly increases lipophilicity compared to the des-methyl analog (6-Bromo-3-nitroimidazo[1,2-a]pyridine, CAS 64064-71-7). This is predicted to enhance membrane permeability and potentially improve oral bioavailability, a key differentiator in the optimization of antiparasitic leads .

Drug Discovery Pharmacokinetics Medicinal Chemistry

3-Nitro Group Requirement for NTR1 Bioactivation

The 3-nitro group is an absolute requirement for bioactivation by parasite type 1 nitroreductases (NTR1), the primary mechanism of action for this antileishmanial pharmacophore. In contrast, the nitro-lacking analog 6-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 116355-18-1) cannot undergo this critical bioactivation step and is therefore inactive against the NTR1 target [1].

Antiparasitic Prodrug Design Nitroreductase

6-Bromo Handle for Cross-Coupling Versatility

The bromine atom at position 6 is a critical functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid exploration of SAR by introducing diverse aryl, heteroaryl, or amine substituents at this position. Non-halogenated or differently halogenated analogs do not offer this same synthetic flexibility without additional, often lower-yielding, functionalization steps [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine: Drug Discovery Applications


6-Substituted Library Synthesis for Antileishmanial SAR

Utilize the 6-bromo handle to generate a focused library of analogs via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This allows systematic exploration of the SAR at the 6-position while maintaining the essential 3-nitro and 7-methyl pharmacophore features [1]. This is a proven strategy for optimizing potency and selectivity against Leishmania parasites, as demonstrated in recent SAR studies [1].

NTR1-Dependent Prodrugs with Enhanced Oral Bioavailability

The predicted higher lipophilicity (LogP +0.3 vs. des-methyl analog) suggests this scaffold may offer improved passive membrane permeability [1]. This makes it a superior starting point for developing orally bioavailable prodrugs that require the 3-nitro group for bioactivation by the parasite-specific NTR1 enzyme [2]. The combination of these features (NTR1 substrate potential and enhanced lipophilicity) is a key driver for selecting this specific intermediate over alternatives.

NTR1 Bioactivation Mechanistic Studies

Employ this compound as a core substrate to investigate the substrate specificity and catalytic mechanism of Leishmania NTR1. Its defined substitution pattern (3-nitro, 6-bromo, 7-methyl) provides a robust baseline for evaluating how modifications at the 6- and 7-positions affect enzymatic turnover and the generation of cytotoxic metabolites [2].

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